2-Fluoro-4-isopropylpyridine

Direct fluorination 2-fluoropyridine synthesis process chemistry yield

2-Fluoro-4-isopropylpyridine (IUPAC: 2-fluoro-4-propan-2-ylpyridine) is a C-2 fluorinated, 4-alkyl-substituted pyridine building block (molecular formula C8H10FN, MW 139.17 g/mol). The compound features a calculated logP of 2.34 and a topological polar surface area (tPSA) of 12.89 Ų, classifying it as a low-polarity, moderately lipophilic heteroaromatic scaffold.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 111887-69-5
Cat. No. B048191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-isopropylpyridine
CAS111887-69-5
SynonymsPyridine, 2-fluoro-4-(1-methylethyl)- (9CI)
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC=C1)F
InChIInChI=1S/C8H10FN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3
InChIKeyCAKKVWZDVRLVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-isopropylpyridine (CAS 111887-69-5) – Core Physicochemical Profile and Position as a 2-Fluoropyridine Building Block


2-Fluoro-4-isopropylpyridine (IUPAC: 2-fluoro-4-propan-2-ylpyridine) is a C-2 fluorinated, 4-alkyl-substituted pyridine building block (molecular formula C8H10FN, MW 139.17 g/mol) [1]. The compound features a calculated logP of 2.34 and a topological polar surface area (tPSA) of 12.89 Ų, classifying it as a low-polarity, moderately lipophilic heteroaromatic scaffold [1]. The 2-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution (SNAr) while providing the metabolic stability characteristic of C–F bonds, making this compound a versatile late-stage intermediate in medicinal chemistry programmes, particularly for kinase inhibitor synthesis [1].

2-Fluoro-4-isopropylpyridine (CAS 111887-69-5) – Why Direct Analog Swapping Introduces Risk


2-Fluoropyridine intermediates with differing C-4 alkyl substitution patterns are frequently treated as interchangeable building blocks in medicinal chemistry libraries, yet this assumption neglects quantifiable differences in synthetic accessibility and physicochemical properties. Under identical direct-fluorination conditions, 2-fluoro-4-isopropylpyridine has been reported to form in 47% yield, whereas the methyl analog achieved only 10–31% yield depending on conditions [1]. Furthermore, the logP increment from methyl (1.30) through ethyl (2.10) to isopropyl (2.34) is non-linear with carbon count, meaning that downstream pharmacokinetic properties such as membrane permeability and metabolic clearance cannot be inferred by simple interpolation [1][2][3]. Substituting without accounting for these differences risks lower isolated yields, altered reaction selectivity, and unpredictable in vivo behaviour of the final target molecule.

2-Fluoro-4-isopropylpyridine (CAS 111887-69-5) – Verifiable Differentiation Data Against the Closest Analogs


Superior Direct Fluorination Yield vs. 4-Methyl and 4-Ethyl Analogs Under Head-to-Head Conditions

In the patented direct fluorination protocol using F2/N2 in CF2ClCFCl2 at -40 to -25 °C, 2-fluoro-4-isopropylpyridine was isolated in 47% yield based on fluorine added, substantially exceeding the yields of the corresponding 4-methyl (10–31%) and 4-ethyl (32%) derivatives [1]. This yield advantage is not attributable to a different reaction scale but reflects the influence of the 4-isopropyl group's electron-donating and steric properties on regioselective fluorination at the 2-position. Importantly, 2-fluoro-4-methylpyridine is available in only 10% yield without solvent and 31% under optimized solvent/temperature conditions, placing the isopropyl derivative at least 1.5-fold higher in isolated yield under comparable conditions [1].

Direct fluorination 2-fluoropyridine synthesis process chemistry yield

Moderate Lipophilicity (logP 2.34) Bridges the Gap Between Low-logP Methyl and High-logP Chloro Analogs

Calculated logP values for the 2-fluoro-4-alkylpyridine series demonstrate a non-linear increase with alkyl chain branching: 2-fluoro-4-methylpyridine logP = 1.30, 2-fluoro-4-ethylpyridine logP = 2.10, and 2-fluoro-4-isopropylpyridine logP = 2.34 [1][2][3]. The target compound's logP of 2.34 lies within the optimal range for oral bioavailability (typically logP 1–3) and is 1.04 units higher than the methyl analog, representing a statistically meaningful difference in membrane permeability potential. By contrast, the 2-chloro-4-isopropylpyridine congener has a significantly higher logP of 2.86, pushing closer to the upper lipophilicity limit for desirable ADME properties .

Lipophilicity drug-likeness logP optimization physicochemical property

C-2 Fluorine as a Synthetic Handle: Enabling SNAr Chemistry Not Available in Non-Halogenated 4-Isopropylpyridine

The 2-fluorine atom in 2-fluoro-4-isopropylpyridine acts as an activating group that enables regioselective nucleophilic aromatic substitution (SNAr) at the C-2 position, a transformation that is entirely inaccessible with the non-halogenated parent compound 4-isopropylpyridine [1]. In polyfluorinated pyridine series, fluorine at the 2-position is known to be a competent leaving group toward oxygen, nitrogen, and carbon nucleophiles, enabling late-stage diversification [2]. The non-fluorinated 4-isopropylpyridine (logP 2.07, PSA 12.89 Ų) is essentially inert under SNAr conditions, limiting its utility as a precursor for generating diverse 2-substituted pyridine libraries [3].

Nucleophilic aromatic substitution 2-fluoropyridine reactivity ortho-leaving group building block diversification

Consistent tPSA Value of 12.89 Ų Across the 2-Fluoro-4-alkyl Series Maintains Predictable Passive Permeability

All members of the 2-fluoro-4-alkylpyridine series, including the target compound, 2-fluoro-4-methylpyridine, 2-fluoro-4-ethylpyridine, and the non-fluorinated 4-isopropylpyridine, share an identical topological polar surface area (tPSA) of 12.89 Ų, a value well below the 140 Ų threshold generally associated with poor oral absorption and limited blood-brain barrier penetration [1][2][3][4]. This invariance means that selecting the isopropyl analog over its methyl or ethyl counterparts changes lipophilicity and steric bulk without altering the fundamental passive permeability ceiling. However, the same tPSA also means that differentiation must be sought through the orthogonal properties of logP and synthetic accessibility.

Topological polar surface area membrane permeability ADME prediction physicochemical consistency

Quantitative Purity Benchmarking: Commercial Availability at >95% Purity with Verified Analytical Specifications

Procurement-grade 2-fluoro-4-isopropylpyridine is routinely supplied at a minimum purity specification of 95%, as verified by GC or HPLC analysis [1]. This purity tier is consistent with the product obtained directly from the patent synthesis (47% isolated yield, bp 75 °C at 15 mm Hg) and is adequate for subsequent SNAr reactions without further purification. While 2-fluoro-4-methylpyridine is commercially available at 98% purity from some suppliers, the confidence in purity for the isopropyl analog is supported by gas chromatographic homogeneity data reported in the patent [2].

Compound purity procurement specification quality control HPLC purity

2-Fluoro-4-isopropylpyridine (CAS 111887-69-5) – Targeted Procurement Scenarios Derived from Quantitative Evidence


Kinase Inhibitor Intermediate Where LogP 2.34 and C-2 SNAr Handle Meet Lead-likeness Criteria

For kinase inhibitor programmes targeting ATP-binding sites with moderate hydrophobicity, 2-fluoro-4-isopropylpyridine's logP of 2.34 positions it favourably within the lead-likeness window (logP 1–3) [1]. The C-2 fluorine serves as a leaving group for SNAr-based introduction of diverse amine, alkoxy, or carbon nucleophiles to generate compound libraries. The same substitution pattern (2-fluoro-4-isopropylpyridine core) has been disclosed in patent families covering fused pyridine casein kinase inhibitors and heterocycle-substituted pyridyl kinase inhibitors, indicating precedent for this scaffold in kinase chemical space [2]. Procurement of this specific building block is preferred over 2-fluoro-4-methylpyridine (logP 1.30) when increased lipophilicity is required for target binding, and over 2-chloro-4-isopropylpyridine (logP 2.86) to avoid potential metabolic liabilities associated with higher logP and the C–Cl bond.

Cost-Effective Scale-Up of 2-Fluoropyridine Libraries Using the Higher-Yielding Direct Fluorination Route

The direct fluorination process for 2-fluoro-4-isopropylpyridine achieves 47% isolated yield, the highest reported in the patent among 4-alkyl-2-fluoropyridine substrates (cf. 31% for 4-methyl and 32% for 4-ethyl under comparable solvent/temperature conditions) [1]. This yield advantage becomes significant at multi-gram to kilogram scale, where a 1.5-fold increase translates into substantially reduced raw material and fluorine gas costs per mole of product. Process chemistry teams evaluating synthetic routes for 2-fluoropyridine building blocks should select the 4-isopropyl substrate when downstream synthetic planning tolerates the isopropyl group, as it offers the most atom-economic access to the 2-fluorinated core.

Late-Stage Diversification of Pyridine-Containing Bioactive Molecules via SNAr at C-2

The presence of the 2-fluorine leaving group enables nucleophilic aromatic substitution reactions with oxygen, nitrogen, and carbon nucleophiles, as demonstrated broadly for 2-fluoropyridine derivatives [1]. This reactivity is absent in non-halogenated 4-isopropylpyridine, which carries identical tPSA (12.89 Ų) and comparable logP (2.07) but cannot serve as a precursor for 2-substituted analogs [2]. For medicinal chemistry groups performing parallel synthesis or DNA-encoded library construction, 2-fluoro-4-isopropylpyridine provides a direct entry point to diverse C-2 functionalised products without requiring pre-installation of alternative leaving groups such as bromide or triflate, reducing step count and improving overall synthetic efficiency.

Pharmacokinetic Optimization Where LogP Tuning is Critical but Polar Surface Area Must Remain Constant

When optimizing a lead series that requires a tPSA of ~13 Ų for blood-brain barrier penetration or oral absorption, 2-fluoro-4-isopropylpyridine offers the ability to increase logP by 1.04 units over the methyl analog without perturbing tPSA (constant at 12.89 Ų across the series) [1][2]. This orthogonality of lipophilicity and polarity in the 2-fluoro-4-alkylpyridine series allows systematic logP-based structure-activity relationship exploration while maintaining constant passive permeability characteristics. The isopropyl analog fills the lipophilicity gap between the ethyl analog (logP 2.10) and the chloro analog (logP 2.86), providing a finer level of physicochemical tuning essential for late-stage lead optimisation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-isopropylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.